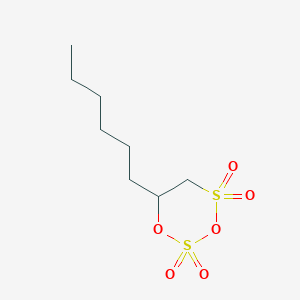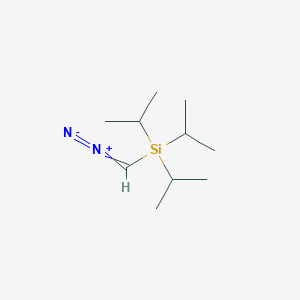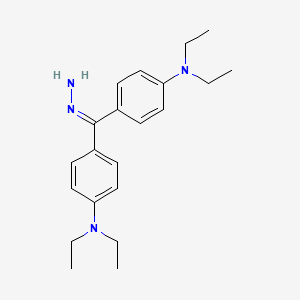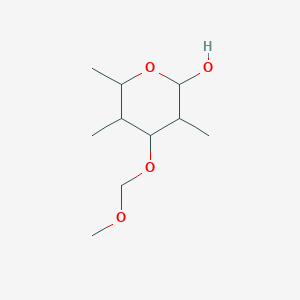
5-(But-3-en-1-yl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(But-3-en-1-yl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzodioxole ring substituted with a butenyl group at the 5-position. Benzodioxoles are known for their diverse biological activities and are often found in natural products and synthetic compounds with various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where a brominated benzodioxole is coupled with a butenyl stannane under palladium catalysis . The reaction conditions usually involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and the reaction is carried out in an inert atmosphere, typically under nitrogen or argon.
Industrial Production Methods
Industrial production of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(But-3-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the butenyl group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Butyl-substituted benzodioxole.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
5-(But-3-en-1-yl)-2H-1,3-benzodioxole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(But-3-en-1-yl)-3-propylfuran-2(5H)-one: Another compound with a butenyl group, but with a furan ring instead of a benzodioxole ring.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
5-(But-3-en-1-yl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
Propriétés
| 117749-13-0 | |
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5-but-3-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h2,5-7H,1,3-4,8H2 |
Clé InChI |
VLNMESADVNTCHR-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)






![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
